5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
Overview
Description
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as FENPIRAMIDE, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is not fully understood. However, it is believed to act as a sigma-1 receptor agonist and a monoamine reuptake inhibitor. By binding to the sigma-1 receptor, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may modulate intracellular calcium levels and affect various signaling pathways. Additionally, by inhibiting the reuptake of monoamines, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may increase their availability in the synaptic cleft and enhance their signaling.
Biochemical and Physiological Effects:
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects. In animal studies, it has been found to have analgesic, antidepressant, and anxiolytic properties. 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has also been shown to improve cognitive function and memory in rodents. However, the exact effects of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline on humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the sigma-1 receptor, which is a promising target for the development of new drugs. However, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several limitations as well. Its exact mechanism of action is not fully understood, and its effects on humans are not yet well-established. Additionally, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may have potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline. One potential direction is the development of new drugs that target the sigma-1 receptor. 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may serve as a lead compound for the development of more potent and selective sigma-1 receptor agonists. Additionally, the effects of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline on human subjects need to be further studied to determine its potential as a therapeutic agent. Further research is also needed to determine the potential side effects of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline and its safety profile. Overall, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has the potential to be a valuable tool for scientific research and the development of new drugs.
Scientific Research Applications
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been widely studied for its potential pharmacological properties. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has also been found to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in mood regulation.
properties
IUPAC Name |
(4-fluorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-18(19-5-3-2-4-6-19)27-23-17-22(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)20-7-9-21(26)10-8-20/h2-12,17-18,27H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIEUNWEIBVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.